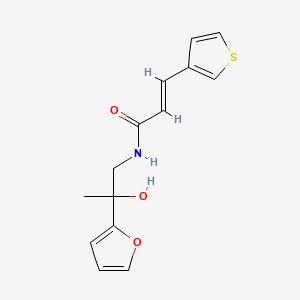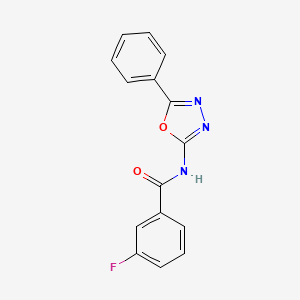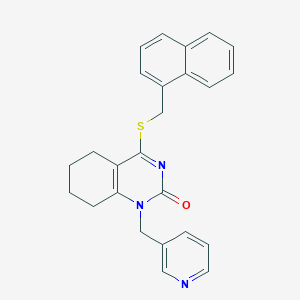![molecular formula C13H8FN3O2 B2846378 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1368316-60-2](/img/structure/B2846378.png)
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyridines
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit activities against rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s synthesized through a catalyst-free, additive-free method under microwave conditions . This involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to have various applications in medicinal and pharmaceutical chemistry .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25722 , which could influence its bioavailability.
Result of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to have various biological activities .
Action Environment
It’s synthesized under microwave conditions , which could potentially influence its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors. One common method involves the cyclization of a suitable precursor containing the fluorophenyl group with a triazole ring[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions often require the use of strong bases or acids, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific reaction conditions required. Catalysts may be employed to enhance the reaction rate and yield, and the process may be optimized to minimize by-products and improve efficiency.
化学反応の分析
Types of Reactions: 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.
科学的研究の応用
Chemistry: In the field of chemistry, 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including anti-inflammatory and antimicrobial properties. It can be used in the development of new drugs and therapeutic agents targeting various diseases.
Medicine: In medicinal chemistry, this compound is being investigated for its potential use in treating conditions such as cancer, inflammation, and infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties and reactivity make it suitable for various applications in material science and manufacturing.
類似化合物との比較
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a unique candidate for various applications.
特性
IUPAC Name |
2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-15-11-6-5-8(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCNAEDDOSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl}benzonitrile](/img/structure/B2846295.png)
![N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
![3-Tert-butyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2846300.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B2846303.png)

![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)





![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)
